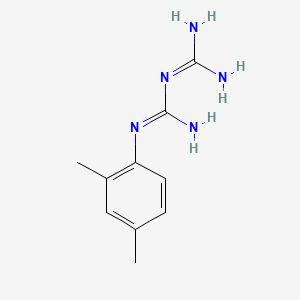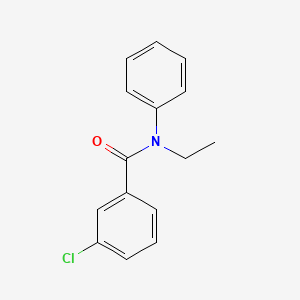![molecular formula C23H24N2O3 B11037561 (1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037561.png)
(1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Ethoxy Group: This step involves the ethoxylation of the intermediate compound.
Formation of the Imino Group: This is typically done through a condensation reaction with 4-methoxyaniline.
Final Modifications: These may include methylation and other functional group modifications to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.
Use of Catalysts: Catalysts may be employed to increase reaction rates and selectivity.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the imino group.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (1E)-8-ethoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation .
Properties
Molecular Formula |
C23H24N2O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-ethoxy-3-(4-methoxyphenyl)imino-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C23H24N2O3/c1-6-28-17-11-18-14(2)13-23(3,4)25-21(18)19(12-17)20(22(25)26)24-15-7-9-16(27-5)10-8-15/h7-13H,6H2,1-5H3 |
InChI Key |
XKFKSZBDCFTTGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C3C(=C1)C(=NC4=CC=C(C=C4)OC)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isopentyl 5-{[(4-bromoanilino)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11037481.png)
![7-pentyl-2-(pyridin-3-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11037483.png)

![N-[N'-(5-chloro-2-methoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-methoxybenzamide](/img/structure/B11037498.png)
![3-(5-phenylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11037506.png)
![Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate](/img/structure/B11037512.png)
![2-[(4-isopropylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11037525.png)
![1-[({2-[(2-Methoxyphenyl)amino]-2-oxoethyl}sulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B11037538.png)
![2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)-N-phenylacetamide](/img/structure/B11037539.png)

![(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(pyridin-3-yl)methanone](/img/structure/B11037552.png)
![N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B11037555.png)
![(1Z)-1-(1,3-benzodioxol-5-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037564.png)

